molecular formula C7H5ClN4 B13819208 8-Chloropyrido[2,3-d]pyridazin-5-amine CAS No. 2843-73-4

8-Chloropyrido[2,3-d]pyridazin-5-amine

Cat. No.: B13819208
CAS No.: 2843-73-4
M. Wt: 180.59 g/mol
InChI Key: PKZKNMHNOTTXMH-UHFFFAOYSA-N
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Description

8-Chloropyrido[2,3-d]pyridazin-5-amine is a heterocyclic compound characterized by a pyridazine ring fused to a pyridine ring, with a chlorine atom at the 8th position and an amine group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrido[2,3-d]pyridazin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with hydrazine hydrate, followed by cyclization and chlorination steps .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloropyrido[2,3-d]pyridazin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

8-Chloropyrido[2,3-d]pyridazin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloropyrido[2,3-d]pyridazin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation and the modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: 8-Chloropyrido[2,3-d]pyridazin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2843-73-4

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

8-chloropyrido[2,3-d]pyridazin-5-amine

InChI

InChI=1S/C7H5ClN4/c8-6-5-4(2-1-3-10-5)7(9)12-11-6/h1-3H,(H2,9,12)

InChI Key

PKZKNMHNOTTXMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN=C2N)Cl)N=C1

Origin of Product

United States

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